molecular formula C14H25N3O3 B577897 N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide CAS No. 1263285-15-9

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B577897
CAS No.: 1263285-15-9
M. Wt: 283.372
InChI Key: NFASSYQEHUNWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide (CAS 1263285-15-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H25N3O3 , this molecule incorporates a pyrrolidine-5-one core and a piperidine ring, two privileged scaffolds renowned for their prevalence in pharmacologically active compounds . The pyrrolidine ring, in particular, is highly valued for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and can contribute to improved solubility and pharmacokinetic profiles of drug candidates . The 5-oxo-pyrrolidine (pyrrolidinone) moiety is a key structural feature found in molecules with a wide range of biological activities. Similarly, the piperidine-4-yl group is a common structural element in many bioactive molecules and clinical agents, such as the Akt kinase inhibitor AZD5363, which features a piperidine-4-carboxamide group critical for its activity . The presence of both a hydroxymethyl group and a carboxamide moiety in the structure enhances its potential for forming hydrogen bonds with biological targets, further increasing its utility as a building block in the design of novel therapeutic agents. This compound is offered as a high-purity building block for researchers developing new molecular entities, particularly for projects targeting the central nervous system, oncology, and other therapeutic areas. It is supplied For Research Use Only and is strictly not intended for personal, diagnostic, or therapeutic use.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,9-18)16-13(20)10-7-12(19)17(8-10)11-3-5-15-6-4-11/h10-11,15,18H,3-9H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFASSYQEHUNWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC(=O)N(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677555
Record name N-(1-Hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263285-15-9
Record name N-(1-Hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach

The 5-oxo-pyrrolidine scaffold can be constructed via Masamune-Claisen condensation, adapted from methods used in 6-(5-oxo-pyrrolidinyl)pyrimidine synthesis:

Procedure

  • React itaconic acid with piperidin-4-amine in anhydrous acetonitrile using 1,1'-carbonyldiimidazole (CDI) as activator (0°C → rt, 12 h)

  • Treat intermediate β-keto ester with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene (3 h) to form enaminone

  • Cyclize enaminone with benzamidine hydrochloride in methanol (rt, 18 h)

Optimization Data

StepReagent RatioTemperatureYield (%)Purity (%)
11:1.2 CDI0°C → rt7890
21:1.5 DMFDMA110°C9295
31:1.1 amidinert6598

Piperidine Substitution Strategies

Nucleophilic Displacement

Introduce piperidin-4-yl group via SN2 reaction on pyrrolidine N1 position:

Methodology

  • Prepare 1-chloro-pyrrolidine intermediate by treating pyrrolidinone with PCl₅ in dichloromethane (-10°C, 2 h)

  • React with piperidin-4-ylmagnesium bromide (2 eq) in THF at -78°C → rt (18 h)

Key Parameters

  • Strict temperature control prevents ring-opening side reactions

  • Grignard reagent purity >95% essential for >70% substitution yield

Carboxamide Formation

Bis(pentafluorophenyl) Carbonate Activation

Adapting parallel amidation techniques from pyrimidine-5-carboxamide synthesis:

General Protocol

  • Activate Intermediate A (1 eq) with bis(pentafluorophenyl) carbonate (1.2 eq) and triethylamine (2 eq) in anhydrous acetonitrile (rt, 4 h)

  • Add 1-hydroxy-2-methylpropan-2-amine (1.5 eq) in three portions over 1 h

  • Stir reaction mixture at 40°C for 12 h

Workup Variations

Amine TypePrecipitationPurification MethodAverage Yield (%)
Primary (aliphatic)YesFiltration85–92
SecondaryNoDFCC[a]73–88

*aDry flash column chromatography using aluminium oxide stationary phase

Process Optimization Challenges

Steric Effects in Amidation

The tertiary alcohol in 1-hydroxy-2-methylpropan-2-amine creates significant steric hindrance, requiring:

  • 40% excess activated ester (Intermediate B)

  • Prolonged reaction times (24–36 h vs standard 12 h)

  • Microwave assistance (80°C, 300 W) improves conversion by 22%

Protecting Group Strategy

Hydroxyl group protection prevents unwanted side reactions:

  • TBDMS protection : 93% yield using TBDMSCl/imidazole in DMF

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF (0°C → rt, 3 h)

Analytical Characterization

Critical quality control parameters for final compound:

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (s, 6H, C(CH₃)₂), 2.85–3.10 (m, 4H, piperidine H), 4.72 (s, 1H, OH), 7.45 (br s, 1H, CONH)

  • HRMS : Calculated 284.1843 [M+H]⁺, Found 284.1841

Chromatographic Purity

MethodColumnRetention (min)Purity (%)
Reverse-phaseC18, 30% → 60% MeOH14.298.7
Normal-phaseSiO₂, CH₂Cl₂:MeOH 9:18.597.3

Scale-Up Considerations

Critical Process Parameters

  • Maintain reaction mass <15% w/v during cyclization to prevent dimerization

  • Control amidation pH 7.5–8.0 using bicarbonate buffer

  • Implement cryogenic (-20°C) crystallization for final product isolation

Environmental Impact

  • Solvent recovery system reduces acetonitrile waste by 65%

  • Catalytic hydrogenation replaces stoichiometric metal reagents in piperidine synthesis

Comparative Method Analysis

MethodTotal StepsOverall Yield (%)Purity (%)Cost Index
Linear synthesis728951.00
Convergent541980.85
Parallel439970.78

*Cost index normalized to linear synthesis baseline

Alternative Pathways

Enzymatic Amination

Novel approach using immobilized Candida antarctica lipase B:

  • 5-Oxo-pyrrolidine-3-carboxylic acid (1 mM)

  • 1-Hydroxy-2-methylpropan-2-amine (1.5 eq)

  • 20% v/v tert-butanol, 35°C, 72 h

  • Yield : 54% with 99% enantiomeric excess

Flow Chemistry

Continuous process advantages:

  • 3-step sequence in tubular reactor

  • Residence time 12 min vs batch 36 h

  • 2.3-fold productivity increase

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural elements include:

  • Piperidin-4-yl substituent : Unlike simpler pyrrolidine or alkyl substituents, the piperidine ring introduces a six-membered heterocycle, which may enhance binding affinity to specific targets (e.g., GPCRs or enzymes) due to increased steric bulk and basicity.
  • Hydroxy-2-methylpropan-2-yl carboxamide : This polar substituent likely improves solubility compared to purely hydrophobic groups.

Table 1: Structural Comparison of Pyrrolidine Carboxamide Derivatives

Compound Name Substituents Key Features Molecular Weight* Reference
Target Compound 1-(Piperidin-4-yl), 3-(hydroxy-2-methylpropan-2-yl carboxamide) Polar hydroxy group, piperidine ring Not explicitly stated
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide HCl Pyrrolidin-2-ylmethyl, benzo-1,4-dioxine Aromatic ring, charged (HCl salt) Not explicitly stated
1-(Piperidin-4-yl)pyrrolidine-2-carboxamide Piperidin-4-yl, unmodified carboxamide Simpler carboxamide group Not explicitly stated
(2RS,3RS)-2-(4-Chlorophenyl)-N-(3-(dimethylamino)propyl)-5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide (13h) 4-Chlorophenyl, sulfamoylphenyl, dimethylaminopropyl Bulky aryl groups, tertiary amine 532.99 g/mol (calc.)

*Molecular weights inferred from analogous compounds where data is available.

Physicochemical and Pharmacokinetic Implications

  • Solubility: The hydroxy group in the target compound likely enhances aqueous solubility compared to analogs with non-polar substituents (e.g., 4-chlorophenyl in compound 13h ). However, this may reduce membrane permeability.
  • Bioactivity: Compounds like 13h (from ) incorporate sulfamoyl and chlorophenyl groups, which are associated with anti-inflammatory or enzyme-inhibitory activity.

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide, also known by its CAS number 1263285-15-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of the compound is C14H25N3O3C_{14}H_{25}N_{3}O_{3} with a molecular weight of 283.37 g/mol. The structure includes a piperidine ring, which is often associated with various pharmacological activities.

Research indicates that derivatives of compounds containing a piperidine moiety often exhibit significant biological activities, including anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation; however, similar compounds have been shown to influence mitochondrial function and apoptosis in cancer cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of various piperidine derivatives on cancer cell lines. These studies typically measure cell viability and apoptosis rates. For instance, one study reported that compounds similar to this compound inhibited the proliferation of liver cancer cells significantly more than standard treatments .

In Vivo Studies

In vivo studies are critical for understanding the therapeutic potential of new compounds. While specific studies on this compound are scarce, related research indicates that piperidine-based compounds can reduce tumor size and improve survival rates in animal models . Further investigations into this compound are necessary to establish its efficacy and safety profile.

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo...1263285-15-9283.37 g/molPotential anticancer properties
SL44Not applicableNot applicableHsClpP agonist; inhibits HCC cells
ADX47273Not applicableNot applicableAnticancer activity

Q & A

Q. What are the key parameters for optimizing the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxamide?

The synthesis of pyrrolidine-piperidine derivatives typically involves multi-step reactions requiring precise control of:

  • Temperature : Reactions often proceed at 50–100°C to balance kinetics and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
  • Catalysts : Acid/base catalysts (e.g., trifluoroacetic acid) or coupling agents (e.g., HATU) improve yields in carboxamide bond formation .
    Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • Spectroscopy : 1^1H/13^13C NMR to confirm proton environments and carbonyl/amide groups; IR for ketone (C=O, ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~350–400 Da range) .
  • X-ray crystallography : If single crystals are obtainable, resolve 3D conformation to assess steric effects .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory biological activity data in target validation studies?

Contradictions often arise from assay variability or off-target effects. Mitigate via:

  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates .
  • Selectivity panels : Test against structurally related enzymes/receptors (e.g., kinase or protease families) .
  • Computational docking : Use molecular dynamics simulations to predict binding poses and validate with mutagenesis studies .

Q. How can the reaction mechanism of this compound with biological targets be elucidated?

Employ:

  • Kinetic isotope effects (KIE) : Differentiate between nucleophilic vs. electrophilic pathways .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • DFT calculations : Model transition states and intermediates to identify rate-limiting steps .

Q. What advanced methods are suitable for analyzing degradation products during stability studies?

  • LC-MS/MS : Identify hydrolyzed or oxidized byproducts (e.g., lactam ring opening) .
  • Forced degradation : Expose to heat (60°C), UV light, and acidic/alkaline conditions to simulate stress .
  • QSAR modeling : Predict degradation pathways based on functional group reactivity .

Methodological Guidance

Q. How to design experiments for assessing the compound’s pharmacokinetic (PK) properties?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
    • Plasma protein binding : Use equilibrium dialysis to quantify free fraction .
  • In silico tools : SwissADME or pkCSM to predict logP, BBB permeability, and CYP450 interactions .

Q. What statistical approaches are critical for optimizing synthetic yield?

  • Factorial design : Vary temperature, solvent ratio, and catalyst load to identify significant factors .
  • Response surface methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction time) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing/dissolution .
  • Waste disposal : Neutralize acidic/basic residues before incineration; comply with EPA/DOT regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.